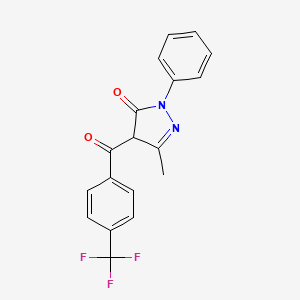
3-methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-1-phenyl-4-(4-(trifluoromethyl)benzoyl)-1H-pyrazol-5(4H)-one, commonly known as "TFMP," is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of pyrazolones and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
One study focused on the synthesis and characterization of a derivative, N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide, and its metal complexes with Co(II), Ni(II), and Cu(II). These compounds demonstrated potent in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells and showed antimicrobial activity against some bacteria and yeasts, suggesting their potential in medicinal chemistry (Asegbeloyin et al., 2014).
Analytical Applications
Another application involves the use of 1-phenyl-3-methyl-4-benzoylpyrazol-5-one as a group-extraction reagent for the spectrophotometric determination of trace elements. This suggests its usefulness in analytical chemistry, particularly for the detection and solvent extraction of metal ions like copper, nickel, cobalt, manganese, zinc, chromium(VI), and molybdenum(VI) (Mirza & Nwabue, 1981).
Biological Activities
Research has also explored the modification of biologically active amides and amines with fluorine-containing heterocycles, leading to the synthesis of fluorine-containing heterocyclic 3-methyl-1-phenylpyrazol-5-one derivatives. This study highlights the compound's role in creating biologically active molecules, potentially applicable in drug discovery and development (Sokolov & Aksinenko, 2012).
Antimicrobial and Antioxidant Activities
A series of derivatives were synthesized and characterized for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations revealed significant biological activities, suggesting these compounds' utility in developing therapeutic agents (Küçükgüzel et al., 2013).
DNA Binding Studies
The compound has also been used in synthesizing Schiff base ligands for DNA binding studies. Copper complexes of these ligands showed intercalative binding to DNA, indicating potential applications in biochemistry and molecular biology for understanding DNA-ligand interactions (Jadeja et al., 2012).
Properties
IUPAC Name |
5-methyl-2-phenyl-4-[4-(trifluoromethyl)benzoyl]-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-11-15(17(25)23(22-11)14-5-3-2-4-6-14)16(24)12-7-9-13(10-8-12)18(19,20)21/h2-10,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHMFDNIOMNCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

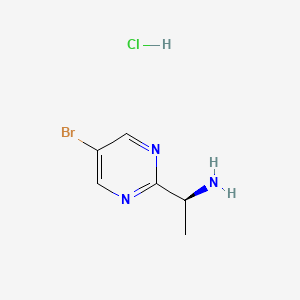
![3-[3-(4-chlorophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2424201.png)
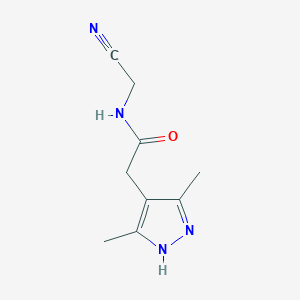
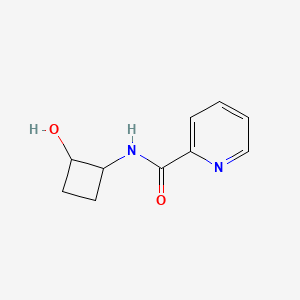

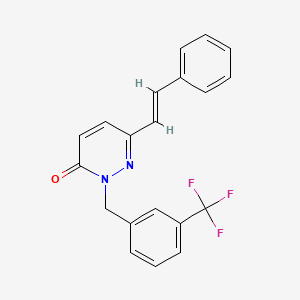
![1,6-Dimethyl-4-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2424211.png)
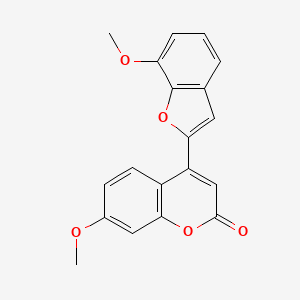


![N-(2,4-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2424217.png)

![(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol](/img/structure/B2424219.png)
